molecular formula C12H8N4 B6245456 2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile CAS No. 2289584-71-8

2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile

Cat. No.: B6245456
CAS No.: 2289584-71-8
M. Wt: 208.2
InChI Key:
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Description

2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is a heterocyclic organic compound known for its complex structure and potential applications in various scientific fields. This compound features an imidazo[1,2-a]pyridine core, which is a fused bicyclic system combining an imidazole ring with a pyridine ring. The presence of a methyl group at the 2-position and a methylene-propanedinitrile group at the 3-position further enhances its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-methylimidazo[1,2-a]pyridine, which can be synthesized through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions. The subsequent step involves the condensation of 2-methylimidazo[1,2-a]pyridine with malononitrile in the presence of a base, such as sodium methoxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or iodine in chloroform.

Major Products

Scientific Research Applications

2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-methylimidazo[1,2-a]pyridin-3-yl}methylidene)propanedinitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

2289584-71-8

Molecular Formula

C12H8N4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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